molecular formula C9H9BrClNO2 B12967954 Ethyl 2-amino-4-bromo-5-chlorobenzoate

Ethyl 2-amino-4-bromo-5-chlorobenzoate

Cat. No.: B12967954
M. Wt: 278.53 g/mol
InChI Key: IYUZNTYSCJECQG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-bromo-5-chlorobenzoate is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of benzoic acid and contains both bromine and chlorine substituents on the benzene ring, along with an amino group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-bromo-5-chlorobenzoate can be synthesized through several methods. One common approach involves the bromination and chlorination of ethyl 2-aminobenzoate. The reaction typically proceeds as follows:

    Bromination: Ethyl 2-aminobenzoate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position of the benzene ring.

    Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-bromo-5-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzene ring.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Products depend on the nucleophile used in the reaction.

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Reduced derivatives of the amino group.

    Hydrolysis: Formation of 2-amino-4-bromo-5-chlorobenzoic acid.

Scientific Research Applications

Ethyl 2-amino-4-bromo-5-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-bromo-5-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The presence of halogen atoms and the amino group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Ethyl 2-amino-4-bromo-5-chlorobenzoate can be compared with other halogenated benzoic acid derivatives, such as:

  • Ethyl 2-amino-5-bromo-4-chlorobenzoate
  • Mthis compound
  • Ethyl 2-amino-4-bromo-3-chlorobenzoate

These compounds share similar structural features but differ in the position of halogen atoms or the nature of the ester group. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

Ethyl 2-amino-4-bromo-5-chlorobenzoate (C9H9BrClNO2) is an organic compound that has garnered attention for its potential biological activities. This compound features an ethyl ester functional group, an amino group, and halogen substituents (bromine and chlorine) on the benzene ring, which contribute to its unique chemical properties and possible therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of the amino group allows for hydrogen bonding with biological targets, while the halogen substituents can enhance binding affinity through halogen bonding interactions. These interactions may facilitate the compound's ability to modulate enzyme activity or receptor binding.

The mechanism of action for this compound is largely dependent on its interactions with specific biological targets. The amino group can engage in hydrogen bonding, which is essential for binding to active sites on proteins. Additionally, the halogen substituents may influence the compound's specificity and potency against various biological targets.

Biological Activity

Research into the biological activity of this compound suggests several potential pharmacological properties:

  • Anti-inflammatory Activity : Compounds with similar structures have been shown to exhibit anti-inflammatory properties, making this compound a candidate for further investigation in this area.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects, potentially making it useful in treating infections.
  • Anticancer Potential : Structural analogs have been explored for anticancer activities, suggesting that this compound could also be effective against certain types of cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is valuable. Below is a table summarizing key features of selected analogs:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-4-bromo-5-fluorobenzoateC9H9BrFNO2Contains fluorine instead of chlorine
Ethyl 2-amino-5-chloro-benzoateC9H10ClNO2Lacks bromine; only has chlorine substitution
Methyl 4-bromo-5-fluoro-2-nitrobenzoateC9H8BrFNO3Contains a nitro group instead of an amino group
2-Amino-4-bromo-5-fluorobenzoic acidC7H5BrFNO2Lacks the ethyl ester functionality

This table illustrates how this compound's unique combination of bromine and chlorine substituents along with its amino group distinguishes it from other compounds, potentially conferring specific biological activities not observed in its analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Enzyme Interaction Studies : Research indicates that this compound interacts with various enzymes, potentially altering their activity. For instance, studies have shown significant binding affinity towards specific enzymes involved in metabolic pathways.
  • Pharmacological Evaluations : In vitro assays have demonstrated promising results regarding its anti-inflammatory and antimicrobial activities, warranting further exploration in clinical settings.
  • Therapeutic Applications : The unique structural features suggest potential applications in drug development, particularly in creating new therapeutic agents targeting inflammation and infections.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 2-amino-4-bromo-5-chlorobenzoate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3

InChI Key

IYUZNTYSCJECQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)Br)Cl

Origin of Product

United States

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